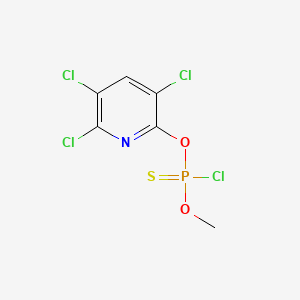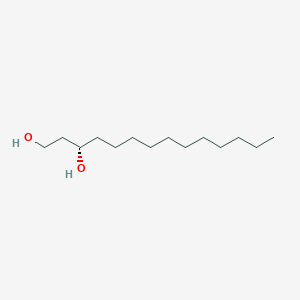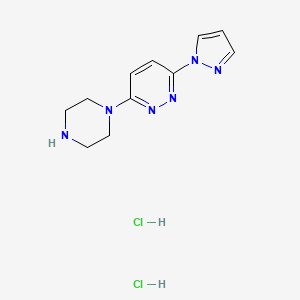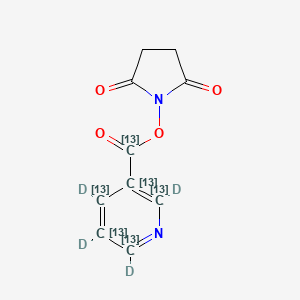
Chloro(3-morpholin-4-ylpropyl)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(3-morpholin-4-ylpropyl)magnesium is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. Its molecular formula is C7H14ClMgNO, and it has a molecular weight of 187.95 g/mol . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(3-morpholin-4-ylpropyl)magnesium is typically prepared via the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) . The general procedure includes:
Preparation of the Grignard Reagent: Magnesium turnings are activated by iodine or a small amount of the alkyl halide. The activated magnesium is then reacted with 3-chloropropylmorpholine in dry THF under an inert atmosphere to form the Grignard reagent.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified by distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(3-morpholin-4-ylpropyl)magnesium undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Coupling Reactions: Used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, esters, and epoxides.
Conditions: Reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheres to prevent moisture and air from deactivating the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from coupling reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
Chloro(3-morpholin-4-ylpropyl)magnesium has a wide range of applications in scientific research, including:
Organic Synthesis: Used to synthesize complex organic molecules by forming carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of Chloro(3-morpholin-4-ylpropyl)magnesium involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in substrates. The magnesium atom coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the nucleophilic attack by the carbon atom bonded to magnesium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Chloride: Used in nucleophilic addition reactions.
Ethylmagnesium Bromide: Commonly used in organic synthesis.
Uniqueness
Chloro(3-morpholin-4-ylpropyl)magnesium is unique due to the presence of the morpholine ring, which can impart additional reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and other complex molecules.
Eigenschaften
Molekularformel |
C7H14ClMgNO |
|---|---|
Molekulargewicht |
187.95 g/mol |
IUPAC-Name |
magnesium;4-propylmorpholine;chloride |
InChI |
InChI=1S/C7H14NO.ClH.Mg/c1-2-3-8-4-6-9-7-5-8;;/h1-7H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GLHRICKKZUKLON-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCN1CCOCC1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)

![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)



![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)
